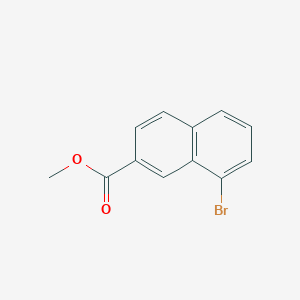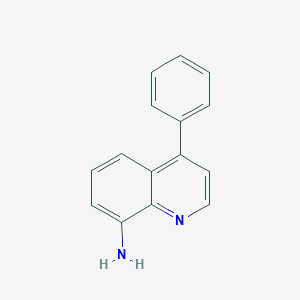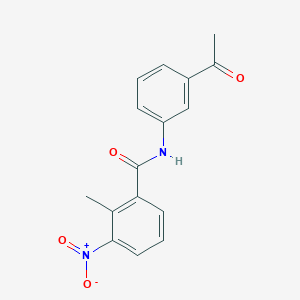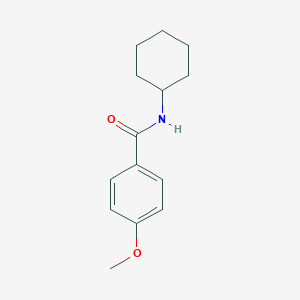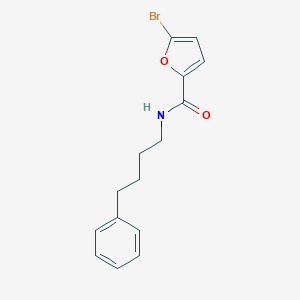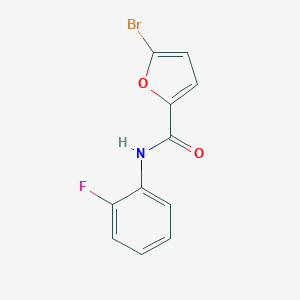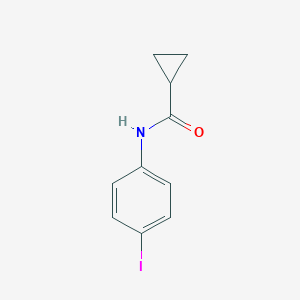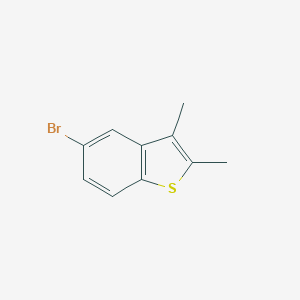
5-Bromo-2,3-dimethyl-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,3-dimethyl-1-benzothiophene (BDBT) is a chemical compound that belongs to the class of benzothiophenes. BDBT is a highly reactive molecule that has been widely used in scientific research for its unique properties.
Mecanismo De Acción
5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to interact with various biological targets. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been shown to interact with DNA and RNA by intercalation. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been shown to have analgesic and antipyretic properties. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-2,3-dimethyl-1-benzothiophene has several advantages for lab experiments. It is a highly reactive molecule that can be easily synthesized. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, 5-Bromo-2,3-dimethyl-1-benzothiophene has some limitations for lab experiments. It is a toxic compound that requires careful handling. 5-Bromo-2,3-dimethyl-1-benzothiophene has limited solubility in water, which can limit its use in biological assays.
Direcciones Futuras
There are several future directions for the research on 5-Bromo-2,3-dimethyl-1-benzothiophene. One area of research is the synthesis of 5-Bromo-2,3-dimethyl-1-benzothiophene derivatives with improved properties. 5-Bromo-2,3-dimethyl-1-benzothiophene derivatives with enhanced solubility and bioavailability could have potential applications in drug discovery. Another area of research is the development of 5-Bromo-2,3-dimethyl-1-benzothiophene-based fluorescent probes for the detection of biomolecules in biological systems. 5-Bromo-2,3-dimethyl-1-benzothiophene-based fluorescent probes could have potential applications in bioimaging and diagnostics. Finally, the study of the mechanism of action of 5-Bromo-2,3-dimethyl-1-benzothiophene could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
5-Bromo-2,3-dimethyl-1-benzothiophene can be synthesized using a variety of methods. The most common method involves the reaction of 2,3-dimethylthiophene with bromine in the presence of a Lewis acid catalyst. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The yield of 5-Bromo-2,3-dimethyl-1-benzothiophene can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst.
Aplicaciones Científicas De Investigación
5-Bromo-2,3-dimethyl-1-benzothiophene has been widely used in scientific research for its unique properties. It has been used as a building block for the synthesis of various organic compounds. 5-Bromo-2,3-dimethyl-1-benzothiophene has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, material science, and medicinal chemistry. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
14207-16-0 |
|---|---|
Nombre del producto |
5-Bromo-2,3-dimethyl-1-benzothiophene |
Fórmula molecular |
C10H9BrS |
Peso molecular |
241.15 g/mol |
Nombre IUPAC |
5-bromo-2,3-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H9BrS/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
Clave InChI |
JURDOBDEMXJNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)C |
SMILES canónico |
CC1=C(SC2=C1C=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



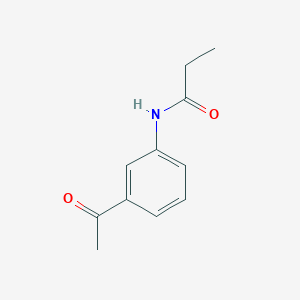
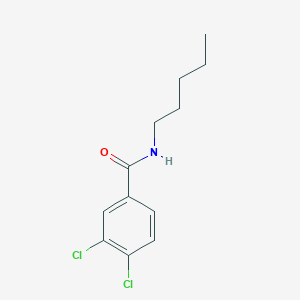
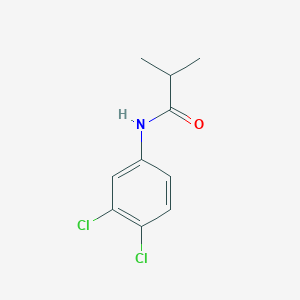
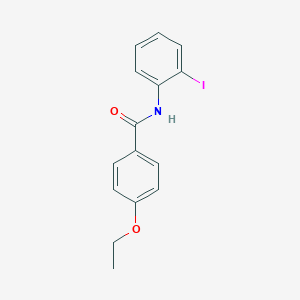
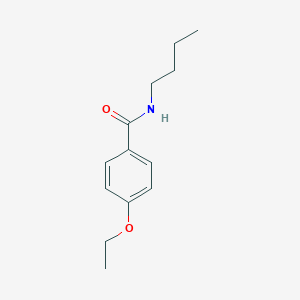
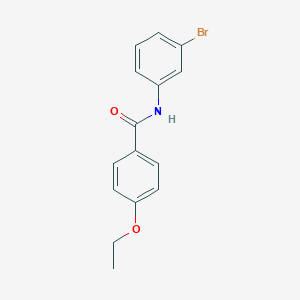
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
